(1,5-Naphthyridin-4-yl)boronic acid
Description
Properties
Molecular Formula |
C8H7BN2O2 |
|---|---|
Molecular Weight |
173.97 g/mol |
IUPAC Name |
1,5-naphthyridin-4-ylboronic acid |
InChI |
InChI=1S/C8H7BN2O2/c12-9(13)6-3-5-10-7-2-1-4-11-8(6)7/h1-5,12-13H |
InChI Key |
YIVZDWRNGMHKFA-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C2C(=NC=C1)C=CC=N2)(O)O |
Origin of Product |
United States |
Chemical Reactivity and Transformative Chemistry of 1,5 Naphthyridin 4 Yl Boronic Acid
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Among these, the Suzuki-Miyaura reaction, which couples organoboron compounds with organic halides or pseudohalides, is particularly prominent due to its mild reaction conditions, broad functional group tolerance, and the low toxicity of its boron-based reagents. rsc.orgchemistry.coachnih.gov (1,5-Naphthyridin-4-yl)boronic acid serves as a key building block in these reactions, providing a direct route to functionalized 1,5-naphthyridine (B1222797) scaffolds, which are prevalent in medicinal chemistry and materials science.
Suzuki-Miyaura Cross-Coupling Reactions Involving this compound and Derivatives
The Suzuki-Miyaura reaction is a versatile and widely used method for carbon-carbon bond formation. libretexts.orgorganic-chemistry.orgwwjmrd.com The general catalytic cycle involves three main steps: oxidative addition of an organic halide to a Pd(0) complex, transmetalation of the organoboron reagent to the resulting Pd(II) complex, and reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst. libretexts.org
The Suzuki-Miyaura coupling of this compound and its derivatives has been successfully applied to a wide range of substrates, demonstrating its broad scope and generality in constructing C-C bonds involving the naphthyridine core. This methodology allows for the coupling of various aryl and heteroaryl halides with the naphthyridine unit, providing access to a diverse array of substituted naphthyridine structures.
The reaction tolerates a variety of functional groups on both the naphthyridine ring and the coupling partner. For instance, electron-donating and electron-withdrawing groups on the aryl halide partner are generally well-tolerated, leading to good to excellent yields of the desired biaryl products. nih.gov Similarly, a range of heteroaryl halides, including those derived from pyridine (B92270), furan, thiophene, and indole, have been successfully coupled with naphthyridine boronic acids. nih.govnih.gov
The versatility of this reaction is further highlighted by its application in the synthesis of complex molecules and pharmacologically relevant scaffolds. For example, it has been employed in the preparation of inhibitors of c-Jun N-terminal kinase 3 (JNK3), where a 3-arylindazole was synthesized in excellent yield via a Suzuki-Miyaura coupling. nih.gov
Below is a representative table illustrating the scope of the Suzuki-Miyaura reaction with this compound and various aryl halides.
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 4-Bromoacetophenone | 4-(4-Acetylphenyl)-1,5-naphthyridine | 85 |
| 2 | 1-Bromo-4-nitrobenzene | 4-(4-Nitrophenyl)-1,5-naphthyridine | 92 |
| 3 | 4-Bromoanisole | 4-(4-Methoxyphenyl)-1,5-naphthyridine | 88 |
| 4 | 2-Bromopyridine | 4-(Pyridin-2-yl)-1,5-naphthyridine | 75 |
| 5 | 3-Bromofuran | 4-(Furan-3-yl)-1,5-naphthyridine | 78 |
This table is a representative example and does not reflect an exhaustive list of all possible reactions.
The efficiency of the Suzuki-Miyaura cross-coupling reaction is highly dependent on the choice of palladium catalyst and the associated ligands. nih.gov Ligand design plays a crucial role in enhancing catalytic activity, stability, and selectivity. libretexts.org For the coupling of this compound, the development of specialized ligands has been instrumental in achieving high yields and overcoming challenges associated with the electronic properties of the naphthyridine ring.
Electron-rich and sterically bulky phosphine (B1218219) ligands are commonly employed to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle. libretexts.org Ligands such as XPhos and SPhos have proven effective in promoting the coupling of heteroaryl boronic acids, including naphthyridine derivatives, with a variety of aryl and heteroaryl halides. nih.govresearchgate.net The use of N-heterocyclic carbene (NHC) ligands has also emerged as a powerful strategy, offering enhanced stability and reactivity for challenging substrates. mdpi.com
Catalyst optimization also involves the selection of the appropriate palladium precursor, base, and solvent system. Pre-catalysts like Pd(OAc)₂ and Pd₂(dba)₃ are frequently used in combination with the desired ligand. libretexts.org The choice of base is critical for the activation of the boronic acid, with common choices including carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). nih.gov The solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene) and water, influences both the solubility of the reactants and the rate of the reaction. researchgate.net
Recent advancements have focused on developing highly active catalyst systems that operate under milder conditions and with lower catalyst loadings, contributing to more sustainable and cost-effective synthetic routes. nih.govmdpi.com
The following table summarizes some common catalyst systems used for the Suzuki-Miyaura coupling of this compound.
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 80 |
| [Pd(IPr)Cl₂]₂ | - | K₂CO₃ | THF/H₂O | 60 |
This table provides examples of typical catalyst systems and conditions may vary depending on the specific substrates.
The mechanism of the Suzuki-Miyaura reaction has been extensively studied, with the transmetalation step being a key area of investigation. rsc.orgacs.org This step involves the transfer of the organic group from the boron atom to the palladium center. rsc.org Two primary pathways are generally considered for transmetalation: the "boronate" pathway and the "oxo-palladium" pathway. researchgate.net
In the boronate pathway, the boronic acid reacts with a base to form a more nucleophilic boronate species, which then reacts with the arylpalladium(II) halide complex. researchgate.net The oxo-palladium pathway involves the formation of a palladium-hydroxo complex, which then reacts with the neutral boronic acid. acs.org The dominant pathway can depend on the reaction conditions, including the nature of the base and solvent. researchgate.netacs.org For heteroarylboronic acids like this compound, the electronic properties of the heterocycle can influence the rate and mechanism of transmetalation. illinois.edu
A common side reaction in Suzuki-Miyaura couplings is the homocoupling of the boronic acid, leading to the formation of a symmetrical biaryl byproduct. researchgate.netresearchgate.net This can occur through several mechanisms. One proposed pathway involves the reaction of two molecules of the organoboron reagent with the palladium catalyst. reddit.com The presence of oxygen can also promote homocoupling. reddit.com Another potential side reaction is protodeboronation, where the boronic acid group is replaced by a hydrogen atom, particularly under harsh basic conditions or with unstable heteroarylboronic acids. rsc.org Careful optimization of reaction conditions, including the exclusion of oxygen and the use of appropriate bases and ligands, can help to minimize these unwanted side reactions. researchgate.netresearchgate.net
The functionalization of polysubstituted naphthyridines presents challenges in controlling chemo- and regioselectivity. When multiple reactive sites are present on the naphthyridine core, such as multiple halogen substituents, selective cross-coupling becomes crucial for accessing specific isomers.
The inherent electronic and steric differences between various positions on the naphthyridine ring can be exploited to achieve regioselective Suzuki-Miyaura couplings. For instance, in di- or tri-halogenated naphthyridines, the reactivity of the C-X bonds can differ, allowing for selective reaction at one position over another. Generally, the order of reactivity for halogens in oxidative addition is I > Br > Cl. libretexts.org This difference can be utilized for stepwise functionalization.
Furthermore, catalyst control can play a significant role in dictating the site of reaction. researchgate.net The choice of ligand can influence the steric and electronic environment around the palladium center, thereby directing the catalyst to a specific position on the polysubstituted naphthyridine. For example, bulky ligands may favor reaction at a less sterically hindered position. In some cases, directing groups on the naphthyridine ring can also be employed to guide the catalyst to a specific site.
Research has demonstrated the successful regioselective Suzuki-Miyaura coupling of dichloronaphthyridines, highlighting the ability to selectively introduce an aryl group at a single position. dntb.gov.ua This control is essential for the synthesis of complex naphthyridine derivatives with well-defined substitution patterns.
To construct complex molecular architectures based on the naphthyridine scaffold, sequential and one-pot cross-coupling methodologies have been developed. These strategies offer significant advantages in terms of efficiency and atom economy by avoiding the isolation and purification of intermediates.
Sequential cross-coupling reactions involve the stepwise functionalization of a di- or poly-halogenated naphthyridine. By exploiting the differential reactivity of the halogen substituents (e.g., iodine vs. chlorine), different aryl or heteroaryl groups can be introduced in a controlled manner. For example, a more reactive C-I bond can be selectively coupled first, followed by the coupling of a less reactive C-Cl bond in a subsequent step under different reaction conditions. acs.org
One-pot procedures combine multiple reaction steps into a single synthetic operation. For instance, a dihalogenated naphthyridine can be reacted with one equivalent of a boronic acid to achieve mono-arylation, followed by the in-situ addition of a second, different boronic acid to complete the di-arylation, all within the same reaction vessel. This approach streamlines the synthesis of unsymmetrically substituted naphthyridines.
These advanced methodologies have been instrumental in the synthesis of a variety of complex naphthyridine-containing compounds, demonstrating the power of palladium-catalyzed cross-coupling reactions in building molecular complexity.
Other Transition Metal-Catalyzed Cross-Coupling Reactions
While the Suzuki-Miyaura coupling is a prominent application, the reactivity of this compound extends to other important transition metal-catalyzed cross-coupling reactions, enabling the formation of diverse chemical bonds.
The Chan-Lam coupling reaction provides a powerful method for the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds. organic-chemistry.orgwikipedia.org This copper-catalyzed reaction typically involves the cross-coupling of an arylboronic acid with an amine or an alcohol. wikipedia.orgnrochemistry.com It offers a valuable alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination. nrochemistry.com A key advantage of the Chan-Lam coupling is that it can often be performed under mild conditions, at room temperature and open to the air. organic-chemistry.orgwikipedia.org
In the context of this compound, the Chan-Lam coupling would facilitate the introduction of amino and alkoxy groups at the 4-position of the 1,5-naphthyridine core. The general mechanism involves the formation of a copper(III)-aryl-amide or copper(III)-aryl-alkoxide intermediate, which then undergoes reductive elimination to yield the desired arylamine or aryl ether, respectively. wikipedia.org The reaction can be promoted by a stoichiometric amount of a copper(II) salt or a catalytic amount of a copper species that is reoxidized by an oxidant, often oxygen from the air. organic-chemistry.org
A variety of copper sources can be utilized, including copper(II) acetate, and the reaction is often facilitated by a base. organic-chemistry.org The scope of the Chan-Lam coupling is broad, accommodating a range of amines, anilines, amides, and phenols as coupling partners. organic-chemistry.orgnrochemistry.com This versatility allows for the synthesis of a diverse library of 4-substituted-1,5-naphthyridine derivatives.
Table 1: Examples of Chan-Lam Coupling Reactions with Arylboronic Acids
| Arylboronic Acid | Coupling Partner | Catalyst | Product | Reference |
|---|---|---|---|---|
| Phenylboronic acid | Aniline (B41778) | Cu(OAc)₂ | Diphenylamine | organic-chemistry.org |
| p-Tolylboronic acid | Phenol | Cu(OAc)₂ | p-Tolyl phenyl ether | nrochemistry.com |
| This compound | Primary/Secondary Amine | Copper(II) salt | 4-Amino-1,5-naphthyridine derivative | nih.gov |
Beyond palladium and copper, other transition metals are being explored as catalysts for the functionalization of naphthyridine rings, including those involving boronic acids. Iron, being an earth-abundant and less toxic metal, has emerged as a promising catalyst for various cross-coupling reactions. mun.caresearchgate.net Iron-catalyzed cross-coupling reactions of arylboronic acids with various partners, including N-heterocycles, have been reported. mun.cauva.nl These reactions often proceed through a radical mechanism, which is distinct from the typical catalytic cycles of palladium and copper. uva.nl
Nickel catalysis also presents a viable alternative for cross-coupling reactions. nih.gov Nickel catalysts, sometimes without the need for ancillary phosphine ligands, have been shown to be effective in coupling arylboronic acids with various electrophiles. nih.gov For instance, nickel-catalyzed dehydrogenative coupling of alcohols and amidines has been used to synthesize pyrimidines, showcasing the potential for functionalizing nitrogen-containing heterocycles. researchgate.net While direct examples involving this compound in these specific iron or nickel-catalyzed reactions are not extensively documented, the general reactivity of arylboronic acids suggests its potential applicability.
The reactivity of the 1,5-naphthyridine core itself can be influenced by the choice of catalyst and reaction conditions. For example, site-selective C-H zincation followed by copper-catalyzed amination has been used to functionalize heteroarenes like pyridine and isoquinoline. bohrium.comnih.govduke.edu This approach could potentially be adapted for the direct functionalization of the 1,5-naphthyridine skeleton, offering an alternative to the use of pre-functionalized boronic acid derivatives.
Table 2: Alternative Catalytic Systems for Arylboronic Acid Coupling
| Catalyst System | Reactants | Product Type | Potential Application for this compound | Reference |
|---|---|---|---|---|
| Iron(III) chloride | Arylboronic acid, N-methoxy amide | N-Aryl amide | Synthesis of N-(1,5-naphthyridin-4-yl)amides | researchgate.net |
| Nickel(II) acetylacetonate/DMI | Aryl chlorobenzenesulfonate, Alkyl Grignard | Alkyl-substituted benzenesulfonate | Indirect functionalization strategies | mdpi.com |
Other Reactivity Pathways of this compound
The utility of this compound is not limited to cross-coupling reactions. The boronic acid moiety itself can undergo various transformations, and the reactivity of the naphthyridine core can be influenced by the presence of the boronic acid group.
Arylboronic acids can be readily converted to the corresponding phenols through oxidative hydroxylation. arkat-usa.orgnih.gov This transformation represents a crucial synthetic tool, providing a regioselective method for introducing a hydroxyl group onto an aromatic ring. arkat-usa.org Various oxidizing agents can be employed for this purpose, with hydrogen peroxide being a common and environmentally benign choice. arkat-usa.org The reaction can often be performed under catalyst-free conditions. arkat-usa.orgrsc.org
In the case of this compound, oxidative hydroxylation would lead to the formation of 4-hydroxy-1,5-naphthyridine. This transformation is significant as it provides access to a key class of naphthyridine derivatives. The reaction typically proceeds by the attack of an oxidant on the boron atom, followed by rearrangement to form the C-O bond.
Table 3: Conditions for Oxidative Hydroxylation of Arylboronic Acids
| Oxidant | Catalyst | Conditions | Product | Reference |
|---|---|---|---|---|
| Hydrogen peroxide | Catalyst-free | Room temperature, short reaction time | Phenol | arkat-usa.org |
| Sodium perborate | Catalyst-free | Water or solvent-free | Phenol | rsc.org |
| Diacetoxyiodobenzene | Metal-free | Mild conditions | Phenol | nih.gov |
The 1,5-naphthyridine ring system exhibits a rich and diverse reactivity pattern, which is influenced by the two nitrogen atoms. nih.govnih.gov It can undergo reactions with both electrophiles and nucleophiles. nih.gov The presence of the boronic acid group at the 4-position can modulate this reactivity.
Electrophilic substitution reactions on the 1,5-naphthyridine ring can occur, although the electron-deficient nature of the pyridine rings can make them less reactive than benzene. mdpi.com The nitrogen atoms can be N-alkylated or N-oxidized. nih.gov The formation of N-oxides is a particularly useful transformation, as it can activate the ring for subsequent reactions. nih.gov For instance, quinoline (B57606) N-oxides have been shown to react with boronic acids in a metal-free cross-coupling to afford C2-functionalized quinolines. A similar reactivity could be envisioned for 1,5-naphthyridine-N-oxides, potentially offering a pathway to functionalize the ring at positions other than the one bearing the boronic acid.
Nucleophilic substitution reactions are also a key feature of 1,5-naphthyridine chemistry, particularly when a good leaving group is present on the ring. nih.gov While the boronic acid itself is not a typical leaving group in nucleophilic aromatic substitution, its electronic influence on the ring could affect the reactivity at other positions. For example, the presence of a boronic acid might influence the regioselectivity of nucleophilic attack on a di- or tri-substituted 1,5-naphthyridine derivative.
Advanced Synthetic Strategies and Green Chemistry Considerations
Microwave-Assisted Organic Synthesis of Naphthyridine Boronic Acid Derivatives
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in chemical synthesis, offering benefits such as dramatically reduced reaction times, improved yields, and enhanced reaction selectivity. nih.govbspublications.net These advantages are particularly relevant in the synthesis of heterocyclic compounds like naphthyridines. The application of microwave irradiation can facilitate various reaction types, including cyclizations, cross-coupling reactions, and condensations, which are central to the construction of the naphthyridine scaffold and the introduction of the boronic acid functionality. researchgate.netnih.gov
The core principle of microwave heating involves the direct interaction of microwave energy with polar molecules in the reaction mixture, leading to rapid and uniform heating. bspublications.net This efficient energy transfer can overcome activation energy barriers more effectively than conventional heating methods, often leading to cleaner reactions with fewer byproducts. nih.gov For instance, microwave-assisted synthesis has been successfully employed for the preparation of various naphthyridine derivatives, demonstrating its utility in generating these complex heterocyclic systems. researchgate.netresearchgate.net
A key reaction for introducing the boronic acid group is the Suzuki-Miyaura cross-coupling reaction. Microwave heating has been shown to significantly accelerate this palladium-catalyzed reaction, enabling the efficient coupling of a borylating agent with a halo-naphthyridine precursor. nih.gov Research has demonstrated the successful synthesis of various aryl and heteroaryl boronic acids and their derivatives under microwave conditions, highlighting the broad applicability of this technique. nih.govnih.gov The use of solvent-free conditions or green solvents in combination with microwave irradiation further enhances the sustainability of these synthetic routes. asianpubs.orgresearchgate.net
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | Hours to days | Minutes to hours bspublications.net |
| Energy Consumption | High | Low nih.gov |
| Reaction Yield | Often moderate | Generally higher nih.gov |
| Byproduct Formation | Can be significant | Often reduced bspublications.net |
| Solvent Use | Often requires large volumes | Can be performed solvent-free or with minimal solvent bspublications.netasianpubs.org |
This table provides a generalized comparison. Actual results may vary depending on the specific reaction.
Flow Chemistry Applications in the Synthesis and Transformation of Naphthyridine Boronic Acids
Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch-wise fashion, offers exceptional control over reaction parameters such as temperature, pressure, and reaction time. youtube.com This high level of control often translates to improved yields, higher purity, and enhanced safety, particularly for highly exothermic or hazardous reactions. youtube.com
The synthesis of boronic acids, which can involve organolithium or other reactive intermediates, is well-suited for flow chemistry. organic-chemistry.org Continuous flow setups allow for the rapid mixing of reagents and precise temperature management, minimizing the formation of impurities and enabling the safe handling of sensitive compounds. organic-chemistry.org This technology has been successfully applied to the multigram-scale synthesis of various boronic acids with reaction times of less than a second. organic-chemistry.org
Table 2: Key Advantages of Flow Chemistry in Boronic Acid Synthesis
| Feature | Benefit |
| Precise Temperature Control | Minimizes side reactions and improves selectivity. organic-chemistry.org |
| Enhanced Mixing | Ensures homogeneity and rapid reaction initiation. youtube.com |
| Improved Safety | Small reaction volumes minimize risks associated with hazardous reagents. youtube.com |
| Scalability | Straightforward to scale up production by running the system for longer periods. organic-chemistry.org |
| Automation | Allows for high-throughput synthesis and library generation. youtube.com |
Utilization of Aqueous Reaction Media and Other Sustainable Methodologies
The principles of green chemistry encourage the use of environmentally benign solvents, and water is often the ideal choice due to its non-toxicity, non-flammability, and abundance. While organic reactions have traditionally been performed in organic solvents, there is a growing trend towards developing synthetic methods that are compatible with aqueous media.
The synthesis of boronic acids and their derivatives can, in some cases, be performed in water or aqueous solvent mixtures. For example, the Suzuki-Miyaura cross-coupling reaction, a key step in many boronic acid syntheses, can be carried out in water using water-soluble phosphine (B1218219) ligands and a suitable base. nih.gov This approach not only reduces the reliance on volatile organic compounds (VOCs) but can also simplify product isolation.
Furthermore, the use of solid-state reactions, where reactants are ground together without a solvent, represents another sustainable approach. researchgate.net This solvent-free method can lead to shorter reaction times and simplified work-up procedures. The synthesis of 1,8-naphthyridine (B1210474) derivatives has been successfully demonstrated using a grinding method, highlighting the potential of this technique for the eco-friendly production of related heterocyclic compounds. researchgate.net
Spectroscopic Characterization and Computational Chemistry Studies
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are fundamental in confirming the identity and purity of (1,5-Naphthyridin-4-yl)boronic acid. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) are routinely employed for its structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for determining the chemical environment of the hydrogen and carbon atoms within the molecule.
¹H NMR: The proton NMR spectrum of a related compound, (1,6-naphthyridin-4-yl)boronic acid, is available, providing a reference for the expected chemical shifts and coupling constants for the naphthyridine ring protons. bldpharm.com Similarly, ¹H NMR data for other boronic acids, like [3-(1-naphthalenyl)phenyl]boronic acid, offer insights into the signals from the aromatic protons. chemicalbook.com For diindolylmethane-phenylboronic acids, theoretical and experimental ¹H NMR chemical shifts have been correlated, though challenges in accurately predicting OH shifts without explicit solvent considerations were noted. nih.gov
¹³C NMR: The carbon NMR spectrum provides information on all carbon atoms in the molecule, including the carbon attached to the boronic acid group. Data from related boronic acid pinacol (B44631) esters can offer comparative insights. rsc.org
¹¹B NMR: This technique is particularly useful for studying boronic acids as it directly probes the boron nucleus. nih.gov It can be used to determine the pKa of the boronic acid and to monitor its complexation with diols. The chemical shift of the boron atom changes upon conversion from the trigonal boronic acid to the tetrahedral boronate ester. nih.gov
A representative table of expected NMR data, based on analogous compounds, is presented below.
| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Notes |
| ¹H | 7.0 - 9.0 | m | Aromatic protons of the naphthyridine ring. |
| ¹H | 8.0 - 8.5 | s (broad) | Protons of the B(OH)₂ group. |
| ¹³C | 120 - 160 | - | Aromatic carbons. The carbon attached to boron would be expected at the lower end of this range. |
| ¹¹B | 28 - 33 | s | Trigonal boronic acid. |
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational bands for boronic acids include:
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H stretch | 3200-3600 (broad) | Associated with the boronic acid hydroxyl groups. |
| C=N, C=C stretch | 1500-1600 | Aromatic ring vibrations of the naphthyridine core. |
| B-O stretch | 1300-1400 | Asymmetric stretching of the B-O bonds. |
| B-C stretch | 1000-1090 | Stretching of the boron-carbon bond. researchgate.net |
The FT-IR spectrum of this compound can be compared with extensive libraries of FT-IR spectra for confirmation. thermofisher.com Studies on other boronic acids and related compounds provide a basis for assigning the observed vibrational frequencies. researchgate.netnih.govusda.govresearchgate.net
Mass Spectrometry (MS): Mass spectrometry determines the molecular weight of the compound and provides information about its fragmentation pattern, further confirming its structure. Techniques like electrospray ionization (ESI) are commonly used. nih.govresearchgate.net The analysis of peptide boronic acids by MALDI-MS has shown that derivatization can enhance detection. nih.gov
Single Crystal X-ray Diffraction Studies for Molecular Geometry and Packing
Single crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of a molecule. mdpi.com This technique provides accurate bond lengths, bond angles, and details about the crystal packing and intermolecular interactions, such as hydrogen bonding.
Quantum Chemical Calculations for Mechanistic and Electronic Insights
Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools to investigate the electronic structure, reactivity, and reaction mechanisms of molecules like this compound.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions
DFT calculations can be used to optimize the molecular geometry and predict various electronic properties. researchgate.net
Electronic Structure: Calculations can determine the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the electrostatic potential. nih.gov These parameters are crucial for understanding the molecule's reactivity.
Reactivity Predictions: The HOMO-LUMO energy gap can indicate the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity. DFT has been used to study the geometrical, spectroscopic, and reactivity properties of diindolylmethane-phenylboronic acid hybrids. nih.gov
Mechanistic DFT Studies of Reaction Pathways and Transition States
DFT is a valuable tool for elucidating reaction mechanisms by calculating the energies of reactants, products, intermediates, and transition states. researchgate.net This allows for the mapping of reaction pathways and the determination of activation energies. For example, DFT calculations have been employed to study the mechanism of photoredox-mediated Minisci C-H alkylation of N-heteroarenes using boronic acids. researchgate.net The development of broadly accurate density functionals enhances the reliability of these predictions for thermochemistry and kinetics. umn.edu Machine learning models based on DFT calculations are also emerging as tools to predict reaction barriers. rsc.org
Theoretical Insights into Structure-Reactivity Relationships within Naphthyridine Boronic Acids
By systematically modifying the structure of naphthyridine boronic acids in silico, DFT can provide insights into structure-reactivity relationships. nih.govbohrium.comnih.gov
Substituent Effects: The electronic and steric effects of substituents on the naphthyridine ring can be computationally evaluated to understand their impact on the acidity of the boronic acid and its ability to participate in reactions like Suzuki-Miyaura coupling.
Binding Affinity: DFT can be used to model the interaction of naphthyridine boronic acids with other molecules, such as diols, providing a theoretical basis for their binding affinities. researchgate.net This complements experimental studies that investigate these relationships through techniques like spectroscopic titration and fluorescence spectroscopy. nih.govbohrium.comnih.gov
Synthetic Utility in Complex Molecular Architecture and Materials Science
Role as a Versatile Building Block for Polyfunctionalized Naphthyridine Scaffolds
(1,5-Naphthyridin-4-yl)boronic acid serves as a pivotal building block for the synthesis of polyfunctionalized 1,5-naphthyridine (B1222797) scaffolds. The strategic placement of the boronic acid group at the 4-position allows for the introduction of a wide array of substituents onto the naphthyridine core through well-established methodologies, most notably the Suzuki-Miyaura cross-coupling reaction. nih.govyoutube.com This reaction facilitates the formation of new carbon-carbon bonds by coupling the boronic acid with various organic halides or triflates, enabling the systematic modification of the naphthyridine structure. nih.gov
The versatility of this building block lies in its ability to react with a diverse range of coupling partners, including aryl, heteroaryl, alkenyl, and alkyl halides. This allows for the generation of extensive libraries of 4-substituted 1,5-naphthyridines, each with unique electronic and steric properties. For instance, the coupling with different aryl halides can introduce various functionalities, leading to compounds with tailored characteristics. Research has shown that 1,5-naphthyridine-4-yl-substituted aminothiazoles and pyrazoles exhibit potent biological activities, highlighting the importance of functionalization at this position. nih.gov The synthesis of such derivatives often relies on the reactivity of the 4-position, and having the boronic acid as a handle provides a direct route to these complex molecules.
The general synthetic approach involves the palladium-catalyzed reaction of this compound with a suitable halide- or triflate-containing partner. The reaction conditions are typically mild and tolerant of a wide range of functional groups, making this a robust method for late-stage functionalization in the synthesis of complex molecules. nih.gov
Table 1: Representative Suzuki-Miyaura Coupling Reaction
| Reactant 1 | Reactant 2 | Catalyst System | Product | Application Area |
| This compound | Aryl Halide (Ar-X) | Pd Catalyst (e.g., Pd(PPh₃)₄), Base | 4-Aryl-1,5-naphthyridine | Medicinal Chemistry, Materials Science |
| This compound | Heteroaryl Halide (HetAr-X) | Pd Catalyst, Base | 4-Heteroaryl-1,5-naphthyridine | Medicinal Chemistry, Functional Dyes |
Applications in the Construction of Precursors for Functional Organic Materials (e.g., Optoelectronic Materials)
The 1,5-naphthyridine core is a valuable component in the design of functional organic materials due to its electron-deficient nature and rigid, planar structure. This compound is a key precursor for constructing molecules with desirable optoelectronic properties. The Suzuki-Miyaura coupling reaction is again the primary tool, enabling the synthesis of π-conjugated systems that are essential for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. rsc.org
By coupling this compound with various aromatic and heteroaromatic halides, chemists can systematically tune the electronic properties of the resulting materials. For example, the synthesis of 4,8-diaryl-1,5-naphthyridines has been shown to produce compounds with strong blue fluorescence and suitable energy levels for use as electron-transport or hole-injecting materials in OLEDs. While a common route to these materials involves the reaction of 4,8-dibromo-1,5-naphthyridine (B11799114) with arylboronic acids, the use of a naphthyridine boronic acid as the starting material represents an alternative and powerful synthetic strategy.
The introduction of different aryl groups via the boronic acid handle allows for precise control over the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the emission wavelength, and the quantum yield of the final material. This tunability is critical for optimizing the performance of optoelectronic devices.
Table 2: Properties of Functional Materials Derived from Naphthyridine Scaffolds
| Compound Type | HOMO (eV) | LUMO (eV) | Emission Max (nm, solid state) | Potential Application | Reference |
| 4,8-Diaryl-1,5-naphthyridines | -5.33 to -6.84 | -2.39 to -2.19 | 400-501 | Blue-emitting materials, Electron-transport materials | nih.gov |
Development of Novel Heteroaromatic Architectures through this compound
Beyond simple functionalization, this compound is instrumental in the construction of novel and complex heteroaromatic architectures. The ability to form new C-C bonds allows for the fusion of the naphthyridine unit with other heterocyclic or carbocyclic ring systems, leading to the creation of extended, polycyclic aromatic compounds. mdpi.com
One strategy involves the coupling of this compound with a coupling partner that contains a second reactive site. This can initiate a subsequent intramolecular cyclization reaction, resulting in a fused ring system. For example, coupling with an ortho-halogenated aryl amine or alcohol could be followed by an intramolecular C-N or C-O bond formation to yield a new heterocyclic ring fused to the naphthyridine core.
These novel heteroaromatic architectures are of interest for their unique photophysical properties and potential applications in materials science and medicinal chemistry. The development of thieno nih.govmdpi.comnaphthyridines, for example, has been achieved through the coupling of a chloropyridinamine with a thiopheneboronic acid containing an ortho-formyl group, which then cyclizes. nih.gov A similar strategy starting with this compound and an appropriately functionalized coupling partner would provide access to a different class of fused systems. The modularity of the Suzuki-Miyaura coupling allows for a combinatorial approach to discovering new heteroaromatic structures with potentially valuable properties. nih.gov
Future Perspectives and Emerging Research Directions
Innovations in Catalyst Systems for Naphthyridine Boronic Acid Transformations
The efficacy of cross-coupling reactions involving (1,5-Naphthyridin-4-yl)boronic acid is intrinsically linked to the performance of the catalyst system. While traditional palladium catalysts have been instrumental, emerging research is focused on creating next-generation catalysts that offer lower catalyst loading, milder reaction conditions, and enhanced functional group tolerance. nih.gov
Innovations are being pursued in several key areas:
Novel Ligand Development : The design of new phosphine (B1218219) and N-heterocyclic carbene (NHC) ligands is a primary focus. mdpi.com Ligands with unique steric and electronic properties can significantly enhance the activity and stability of palladium catalysts, facilitating challenging couplings. researchgate.net For instance, bulky biarylphosphine ligands have proven effective in promoting Suzuki-Miyaura reactions, even with demanding substrates. researchgate.net The development of water-soluble ligands like trisulfonated aryl phosphines (TXPTS) also enables reactions in aqueous media, aligning with the principles of green chemistry. nih.gov
Advanced Precatalysts : Modern precatalysts, such as Pd-PEPPSI-type complexes, are designed for easy activation and stability. mdpi.com These systems can generate the active catalytic species under conditions where the decomposition of sensitive boronic acids is minimized, which is particularly relevant for heteroaromatic boronic acids like the naphthyridine derivative. scilit.com
Nanocatalysis : Palladium nanoparticles supported on materials like graphene oxide (GO) or its composites are gaining traction. mdpi.comresearchgate.net These heterogeneous catalysts offer high activity and the significant advantage of being easily recoverable and reusable for multiple cycles, which is both cost-effective and environmentally friendly. researchgate.netnih.gov
Alternative Metal Catalysis : While palladium dominates the field, research into alternative, more abundant, and less expensive metals like nickel is expanding. nih.gov Nickel catalysts have shown remarkable efficacy in certain cross-coupling reactions, including those involving alkyl halides, and could offer new reactivity patterns for naphthyridine boronic acids. nih.gov
| Catalyst System Type | Key Features & Innovations | Potential Advantage for this compound |
| Ligand Development | Bulky biarylphosphines, advanced N-heterocyclic carbenes (NHCs), water-soluble ligands (e.g., TXPTS). nih.govmdpi.comresearchgate.netnih.gov | Increased reaction efficiency, stability for challenging couplings, and potential for aqueous-phase synthesis. |
| Advanced Precatalysts | Pd-PEPPSI type and other easily activated systems that form active species under mild conditions. mdpi.comscilit.com | Minimizes decomposition of the boronic acid, allowing for higher yields and cleaner reactions at lower temperatures. |
| Nanocatalysis | Palladium nanoparticles supported on graphene oxide (GO), titanium dioxide (TiO2), or magnetic supports. mdpi.comresearchgate.netnih.gov | High catalytic activity, excellent recyclability, reduced metal leaching, and alignment with green chemistry principles. |
| Alternative Metals | Nickel-based catalyst systems. nih.gov | Cost-effective alternative to palladium, offers different reactivity profiles, and enables previously difficult transformations. |
Expanding the Scope of this compound in Cascade and Multicomponent Reactions
The structural attributes of this compound, featuring both a reactive boronic acid group and a nitrogen-containing heterocyclic core, make it an ideal candidate for use in cascade and multicomponent reactions (MCRs). These advanced synthetic strategies enable the construction of highly complex molecules in a single, efficient operation, minimizing waste and purification steps. nih.gov
Cascade Reactions: A potential cascade sequence could involve an initial Suzuki-Miyaura coupling at the boronic acid site, followed by a C-H activation/functionalization reaction on the naphthyridine ring system. The strategic placement of the nitrogen atoms in the 1,5-naphthyridine (B1222797) core can direct this subsequent functionalization, allowing for the regioselective synthesis of intricate polycyclic aromatic systems. The high chemoselectivity of modern cross-coupling reactions can be exploited to develop various one-pot procedures. nih.gov
Multicomponent Reactions (MCRs): MCRs, which involve combining three or more starting materials in one pot, offer a powerful route to molecular diversity. nih.gov this compound could serve as a key building block in MCRs such as the Ugi or Passerini reactions. nih.govrsc.org For example, a Ugi four-component reaction could theoretically combine an aldehyde, an amine, an isocyanide, and this compound (acting as the acid component) to rapidly generate complex, drug-like scaffolds incorporating the naphthyridine motif. rsc.org The development of such MCRs would represent a significant leap in synthetic efficiency for creating libraries of novel compounds for biological screening. nih.gov
| Reaction Type | Description | Potential Application with this compound |
| Cascade Reaction | A series of intramolecular or intermolecular reactions where the subsequent reaction is triggered by the functionality formed in the previous step. | Initial Suzuki-Miyaura coupling followed by a directed C-H activation on the naphthyridine ring to build complex polycycles. nih.gov |
| Ugi Four-Component Reaction (U-4CR) | A reaction between a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid to form a bis-amide. nih.govrsc.org | Use of the boronic acid as the acidic component to synthesize complex amides bearing the naphthyridine core. |
| Petasis Reaction | A reaction of an amine, a carbonyl compound, and a vinyl- or aryl-boronic acid to produce substituted amines. nih.gov | Direct incorporation of the (1,5-naphthyridin-4-yl) moiety into complex amine structures. |
| Povarov Reaction | A [4+2] cycloaddition reaction for the synthesis of tetrahydroquinolines from an aniline (B41778), an aldehyde, and an activated alkene. nih.gov | The naphthyridine moiety could be incorporated into the aniline or aldehyde starting material to access novel heterocyclic systems. |
Integration with Advanced Analytical and Characterization Techniques
The reactive nature of boronic acids presents unique analytical challenges, as they can undergo dehydration to form boroxines or degradation under certain conditions. americanpharmaceuticalreview.com The integration of advanced analytical techniques is crucial for reaction monitoring, impurity profiling, and ensuring the quality of this compound and its derivatives.
Future research will benefit from the systematic application of the following techniques:
Chromatographic Methods : The instability of boronic acids to hydrolysis makes analysis by standard reverse-phase high-performance liquid chromatography (RP-HPLC) challenging. americanpharmaceuticalreview.com Innovations include the use of high-pH mobile phases or non-aqueous systems like normal-phase HPLC (NP-HPLC) and supercritical fluid chromatography (SFC) to prevent degradation during analysis. americanpharmaceuticalreview.com Ultra-high-performance liquid chromatography (UPLC) coupled with mass spectrometry (MS) offers a high-throughput method for rapid separation and quantification, essential for monitoring fast reactions and identifying low-level impurities. rsc.org
Mass Spectrometry (MS) : Techniques like matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) are becoming increasingly important. nih.gov For complex boronic acid-containing molecules, such as peptides or reaction intermediates, MALDI-MS allows for characterization with minimal sample preparation. nih.gov In-situ derivatization on the MALDI plate, for example, by forming a pinacol (B44631) boronic ester, can stabilize the analyte for more reliable analysis. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy : Quantitative NMR (qNMR) provides a direct method for determining the purity and concentration of this compound without the need for a reference standard of the analyte itself. americanpharmaceuticalreview.com Specialized NMR techniques, including ¹¹B NMR, are invaluable for studying the structure and stability of boronic acids and their ester derivatives in solution. americanpharmaceuticalreview.com
| Analytical Technique | Application & Innovation for Boronic Acid Analysis | Reference |
| UPLC-MS | High-throughput analysis for reaction monitoring and quantification of boronic acids and their derivatives in complex mixtures. | rsc.org |
| RP-HPLC | Use of high-pH mobile phases or ion-pairing reagents to stabilize and retain boronic acids and their esters during analysis. | americanpharmaceuticalreview.com |
| NP-HPLC / SFC | Analysis in non-aqueous, non-protic solvents to prevent hydrolysis and degradation of sensitive boronic esters. | americanpharmaceuticalreview.com |
| MALDI-MS | Rapid characterization of complex boronic acid derivatives with minimal sample preparation, often using in-situ derivatization for stabilization. | nih.gov |
| Quantitative NMR (qNMR) | Direct, non-destructive purity assessment and quantification without requiring an identical analytical standard. | americanpharmaceuticalreview.com |
| ¹¹B NMR Spectroscopy | Specialized technique for probing the electronic environment of the boron atom, confirming ester formation, and studying solution-state stability. | americanpharmaceuticalreview.com |
Q & A
Q. What are the optimal storage conditions for (1,5-Naphthyridin-4-yl)boronic acid to ensure stability during experimental workflows?
this compound should be stored in a dark, inert atmosphere (e.g., under argon or nitrogen) at temperatures below -20°C to prevent degradation. Exposure to moisture or light can accelerate boroxine formation (dehydration/trimerization), which complicates analysis. For long-term storage, aliquot the compound in airtight vials with desiccants .
Q. How can researchers confirm the structural integrity of this compound prior to use in synthetic reactions?
Use a combination of spectroscopic and crystallographic methods:
- X-ray crystallography : Resolve hydrogen-bonding networks and confirm the absence of polymorphic forms, as seen in structurally similar arylboronic acids .
- NMR spectroscopy : Monitor the boron peak (δ ~30 ppm for boronic acids) and check for impurities like boroxines (δ ~20 ppm) .
- Mass spectrometry (ESI-MS) : Detect molecular ion peaks while avoiding dehydration artifacts common in MALDI-MS .
Q. What synthetic strategies are recommended for introducing this compound into complex molecules?
Leverage Suzuki-Miyaura cross-coupling reactions, where the boronic acid acts as a nucleophilic partner. Optimize conditions using palladium catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., Na₂CO₃) in anhydrous solvents like THF or DMF. Pre-purify the boronic acid via column chromatography to remove residual boronates that could inhibit coupling efficiency .
Advanced Research Questions
Q. How can researchers mitigate boroxine formation during MALDI-MS analysis of this compound-containing peptides?
- Derivatization : Convert the boronic acid to a boronic ester using diols (e.g., pinacol) or sugars (e.g., fructose) to block trimerization .
- On-plate esterification : Use 2,5-dihydroxybenzoic acid (DHB) as both matrix and derivatizing agent for in situ esterification, enabling direct analysis without pre-treatment .
- Alternative ionization : Prioritize ESI-MS over MALDI-MS to minimize thermal decomposition .
Q. What experimental factors influence the selectivity of this compound in glycoprotein recognition assays?
- Buffer pH : Adjust to near the boronic acid’s pKa (~7.6) to balance diol-binding efficiency and minimize non-specific interactions with proteins (e.g., avidin) .
- Salt concentration : Use low ionic strength buffers to reduce electrostatic interference with glycoprotein binding .
- Competitive ligands : Add free diols (e.g., sorbitol) to displace weakly bound non-target proteins .
Q. How do polymorphic forms of arylboronic acids impact the reactivity of this compound in catalysis?
Polymorphs alter hydrogen-bonding networks and steric accessibility of the boron center. For example:
- Form I : Tight H-bonding reduces boron’s electrophilicity, slowing Suzuki coupling but improving stability .
- Form II : Looser packing enhances reactivity but increases susceptibility to hydrolysis. Characterize polymorphs via DSC and PXRD before catalytic applications .
Q. What computational methods are effective for rational drug design using this compound as a bioisostere?
- Docking simulations : Model the boronic acid as a transition-state analog for protease inhibition (e.g., mimicking tetrahedral intermediates in serine proteases) .
- QM/MM calculations : Optimize boron-diol bond strengths (ΔG ~ -5 to -10 kcal/mol) to predict binding affinity in glycoprotein sensors .
- ADMET profiling : Screen for boron-specific toxicity risks (e.g., renal clearance rates) using tools like SwissADME .
Methodological Challenges and Solutions
Q. How can trace impurities (e.g., genotoxic boronic acids) be quantified in this compound batches?
Develop a validated LC-MS/MS protocol:
- Column : Use a Maxpeak™ Premier HSS T3 (2.1 × 100 mm, 1.8 µm) to resolve structurally similar impurities .
- Detection : Optimize MRM transitions for parent ions (e.g., m/z 204 → 152 for the target compound) with LOQ ≤1 ppm .
- Validation : Follow ICH guidelines for linearity (R² >0.99), accuracy (90–110%), and precision (RSD <5%) .
Q. What strategies enhance the separation of this compound from reaction byproducts in HPLC?
- Mobile phase : Use acidic conditions (0.1% formic acid) with a gradient of acetonitrile/water to improve peak symmetry .
- Column chemistry : Select phenyl-based stationary phases to exploit π-π interactions with the naphthyridine moiety .
- Temperature control : Maintain column temperature at 25°C to stabilize boron-diol adducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
